molecular formula C13H20BrNO B3051719 N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine CAS No. 355815-59-7

N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine

Cat. No. B3051719
CAS RN: 355815-59-7
M. Wt: 286.21 g/mol
InChI Key: IJDYKKKSHQMOHN-UHFFFAOYSA-N
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Description

N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine, also known as 3-Br-4-MeO-α-PBP, is a psychoactive drug that belongs to the class of phenethylamines. It is a designer drug and is structurally similar to amphetamines. This compound is not approved for any medical use and is primarily used for research purposes.

Scientific Research Applications

1. Cancer Treatment Research

  • ZD6474, chemically related to N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine, is a tyrosine kinase inhibitor with potential applications in cancer treatment. It exhibits anti-angiogenic and anti-tumor activity and is undergoing human trials. Research on its pharmacokinetics in animal models is crucial for clinical development (J. Zirrolli et al., 2005).

2. Synthesis of Potential Analgesics

  • Compounds similar to N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine have been synthesized and shown to possess pronounced analgesic efficiency. One-pot synthesis methods using bifunctional palladium/amberlyst catalysts have been developed for these compounds (M. Wissler et al., 2007).

3. Corrosion Inhibition in Carbon Steel

  • Derivatives of N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine, such as diquaternary Schiff dibases, have been investigated as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness as mixed-type inhibitors has been confirmed through various studies including electrochemical impedance spectroscopy (N. Negm et al., 2012).

4. Development of Photochromic Units

  • Studies have utilized derivatives of N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine in the synthesis of photochromic units. These compounds have potential applications in materials science, particularly for creating substances that change color in response to light (A. de Meijere et al., 2007).

5. Development of Fluorescent and Colorimetric pH Probes

  • Compounds structurally related to N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine have been used to create fluorescent and colorimetric pH probes. These probes, such as BTABr, are highly water-soluble and can potentially be used for real-time pH sensor applications, including intracellular pH imaging (R. Diana et al., 2020).

properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO/c1-4-11(5-2)15-9-10-6-7-13(16-3)12(14)8-10/h6-8,11,15H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDYKKKSHQMOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354520
Record name N-[(3-Bromo-4-methoxyphenyl)methyl]pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine

CAS RN

355815-59-7
Record name N-[(3-Bromo-4-methoxyphenyl)methyl]pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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